molecular formula C21H23NO6S2 B2900271 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane CAS No. 1705352-96-0

7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane

Cat. No.: B2900271
CAS No.: 1705352-96-0
M. Wt: 449.54
InChI Key: IERCALQHTYPGMD-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane core—a seven-membered heterocyclic ring containing one sulfur and one nitrogen atom. Key substituents include:

  • Benzo[d][1,3]dioxol-5-yl: A fused bicyclic aromatic system with two oxygen atoms (1,3-dioxole).
  • (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl: A sulfonyl group attached to a partially saturated 1,4-dioxepin ring fused to a benzene moiety.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S2/c23-30(24,16-3-5-17-20(13-16)26-10-1-9-25-17)22-7-6-21(29-11-8-22)15-2-4-18-19(12-15)28-14-27-18/h2-5,12-13,21H,1,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERCALQHTYPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(SCC3)C4=CC5=C(C=C4)OCO5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[b][1,4]dioxepin intermediates. These intermediates are then subjected to sulfonylation and thiazepane ring formation under controlled conditions. Common reagents used in these steps include sulfonyl chlorides, base catalysts, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets. Pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Thiazepane vs. Benzodiazepines
  • Target Compound: The 1,4-thiazepane core (S and N at positions 1 and 4) contrasts with benzodiazepines like diazepam (), which contain a 1,4-diazepine ring (two nitrogens).
Thiazepane vs. Dithiazepines
  • 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones (): These feature a dithiazepine ring (two sulfurs, one nitrogen) with sulfone groups. The additional sulfur in dithiazepines may enhance rigidity and redox activity, as seen in their anticancer properties .

Substituent Effects

Sulfonyl Groups
  • The sulfonyl group in the target compound is structurally analogous to sulfonamide derivatives in dithiazepines () and benzothiadiazoles (). Sulfonyl groups improve solubility and are common in protease inhibitors or kinase-targeting agents .
Oxygen-Rich Aromatic Systems
  • The benzo[d][1,3]dioxol-5-yl substituent resembles the 3,4-ethylenedioxythiophene (EDOT) moiety in , which is known for enhancing electrochemical stability in conductive polymers .

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Activity Evidence Source
Target Thiazepane 1,4-Thiazepane (S, N) Benzo[d][1,3]dioxol-5-yl, Dioxepin-sulfonyl N/A (Theoretical) N/A
Diazepam 1,4-Benzodiazepine (N, N) Chlorophenyl, Methyl Anxiolytic, Sedative
3,4-Dihydro-2H-benzo[f]dithiazepin-3-ones Dithiazepine (S, S, N) Sulfonyl, Aryl Anticancer
Benzo-Thiadiazole Derivatives Benzothiadiazole (S, N) EDOT, Sulfonyl Electrochemical Applications

Key Research Findings

Sulfonyl Group Impact : Sulfonyl-containing heterocycles (e.g., ) exhibit enhanced binding to enzymes or receptors due to hydrogen-bond acceptor properties. The target compound’s dioxepin-sulfonyl group may similarly modulate pharmacokinetics .

Oxygen-Rich Moieties: Benzo[d][1,3]dioxole and dioxepin substituents () improve metabolic stability compared to non-oxygenated analogs, as seen in DTCPB and EDOT derivatives .

Synthetic Challenges : The steric bulk of the dioxepin-sulfonyl group may complicate synthesis, necessitating optimized conditions akin to DMAP-mediated couplings () .

Biological Activity

The compound 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N2O5S\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

This compound contains a thiazepane ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections detail specific activities related to this compound.

Anticancer Activity

Studies have shown that thiazepane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : A related compound demonstrated an IC50 value of 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cells, indicating promising anticancer potential .

Antimicrobial Activity

Thiazepane derivatives have also been explored for their antimicrobial properties:

  • Antibacterial Effects : Compounds similar to the target molecule have shown efficacy against Gram-positive and Gram-negative bacteria. Specific studies highlighted that modifications in the sulfonamide group can enhance antibacterial potency .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeIC50 (μM)Activity Type
Compound AThiazepane16.19Cytotoxic (HCT-116)
Compound BThiazepane17.16Cytotoxic (MCF-7)
Compound CSulfonamide<10Antibacterial
Compound DDioxole5.2Antiproliferative

Case Studies

Several case studies provide insights into the biological activity of compounds similar to This compound :

  • Cytotoxicity in Cancer Models :
    • A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity in various cancer cell lines, with structural modifications leading to enhanced potency .
  • Antimicrobial Studies :
    • Another study focused on the antibacterial activity of sulfonamide derivatives, revealing that certain modifications increased effectiveness against resistant bacterial strains .

The proposed mechanisms of action for compounds within this class often involve:

  • Inhibition of Cell Proliferation : By interfering with cellular pathways involved in growth and division.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Q & A

Q. What are the typical synthetic routes for 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane?

The synthesis involves multi-step reactions, including:

  • Sulfonylation : The thiazepane core is functionalized via sulfonylation using (3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to ensure regioselectivity .
  • Coupling reactions : The benzo[d][1,3]dioxol-5-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring precise stoichiometry and inert atmospheres .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How is the compound characterized structurally?

Key analytical methods include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry of the thiazepane ring and sulfonyl group placement. For example, downfield shifts (~3.5–4.0 ppm) in 1H^{1}\text{H}-NMR indicate proximity to the sulfonyl group .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C23H22N2O6S2C_{23}H_{22}N_2O_6S_2) and detects impurities (<2% by GCMS) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiazepane ring and confirms dihedral angles between aromatic systems .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the thiazepane sulfur atom and photodegradation of the benzodioxole moiety .
  • Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use in biological assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., GCMS vs. HRMS) be resolved during characterization?

  • Replicate analysis : Perform triplicate runs under standardized conditions to rule out instrumental artifacts .
  • Isotopic pattern analysis : Compare observed isotopic distributions in HRMS with theoretical models to identify contaminants (e.g., residual solvents or byproducts) .
  • Supplementary techniques : Use IR spectroscopy to detect functional groups (e.g., sulfonyl S=O stretches at ~1360 cm1^{-1}) and 1H^{1}\text{H}-1H^{1}\text{H} COSY NMR to resolve overlapping proton signals .

Q. What strategies optimize yield in the sulfonylation step?

  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3) to enhance electrophilicity of the sulfonyl chloride .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures (–10°C) to suppress side reactions .
  • Kinetic monitoring : Use in-situ FTIR to track sulfonyl chloride consumption and terminate reactions at ~90% conversion to minimize hydrolysis .

Q. How does the sulfonyl group influence biological activity?

  • Receptor binding : The sulfonyl moiety enhances hydrogen-bonding interactions with target proteins (e.g., GABAA_A receptors), as shown in molecular docking studies .
  • Metabolic stability : Sulfonation reduces first-pass metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles in rodent models .

Q. What in vitro assays are suitable for evaluating anticonvulsant potential?

  • Electrophysiology : Patch-clamp assays on hippocampal neurons quantify modulation of sodium channel inactivation (IC50_{50} values) .
  • Animal models : Use the maximal electroshock (MES) test in mice, with ED50_{50} calculations adjusted for the compound’s plasma protein binding (>95%) .
  • Control experiments : Compare with reference drugs (e.g., phenytoin) and include vehicle controls to isolate compound-specific effects .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core modifications : Replace the benzo[d][1,3]dioxol-5-yl group with bioisosteres (e.g., thiophene) to assess steric/electronic effects on receptor affinity .
  • Sulfonyl variants : Substitute the 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl group with alkyl sulfonates to study hydrophobicity-activity trade-offs .

Methodological Considerations

Q. How should researchers address low solubility in aqueous assays?

  • Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
  • Prodrug design : Synthesize phosphate esters or glycosides to improve aqueous solubility, with enzymatic cleavage in target tissues .

Q. What computational tools predict metabolic pathways?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxidation at the thiazepane sulfur) .
  • Validation : Cross-reference predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

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